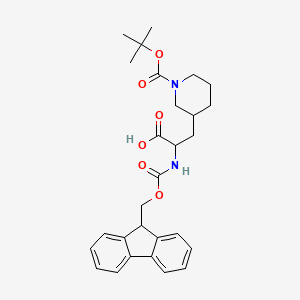

2-(Fmoc-amino)-3-(1-boc-3-piperidyl)propanoic acid

描述

属性

IUPAC Name |

2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H34N2O6/c1-28(2,3)36-27(34)30-14-8-9-18(16-30)15-24(25(31)32)29-26(33)35-17-23-21-12-6-4-10-19(21)20-11-5-7-13-22(20)23/h4-7,10-13,18,23-24H,8-9,14-17H2,1-3H3,(H,29,33)(H,31,32) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPCUPMFUJBWUFE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H34N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

494.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

2-(Fmoc-amino)-3-(1-Boc-3-piperidyl)propanoic acid (CAS Number: 457060-97-8) is a compound that plays a significant role in peptide synthesis and drug development. Its unique structural features contribute to its biological activity, making it a valuable asset in various research applications, particularly in medicinal chemistry and neuroscience.

- Molecular Formula : C28H34N2O6

- Molecular Weight : 494.58 g/mol

- Structure : The compound contains a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used in solid-phase peptide synthesis, and a tert-butoxycarbonyl (Boc) group that protects amine functionalities.

Peptide Synthesis

This compound is primarily utilized as a building block in peptide synthesis. The Fmoc group allows for easy deprotection under mild conditions, facilitating the assembly of complex peptide sequences. This compound enables the synthesis of peptides with specific sequences that can target various biological pathways, enhancing therapeutic efficacy .

Drug Development

The compound plays a critical role in the design of new pharmaceuticals. Its structure allows for modifications that can lead to the discovery of novel therapeutic agents. Research has shown that compounds incorporating this structure can effectively modulate biological activity, making them suitable candidates for drug development targeting specific diseases .

Neuroscience Applications

In neuroscience, this compound is valuable for studying neurotransmitter systems. Its properties enable researchers to develop treatments for neurological disorders by modulating neurotransmitter activity. This compound's ability to influence receptor interactions makes it a potential candidate for further exploration in neuropharmacology .

Research Findings and Case Studies

Recent studies have highlighted the effectiveness of this compound in various biological assays:

- Antiproliferative Activity : In vitro studies demonstrated that derivatives of this compound exhibited significant antiproliferative effects on cancer cell lines, including HeLa and CEM cells. The structural modifications influenced their potency, with some derivatives showing improved IC50 values compared to parent compounds .

- Bioconjugation : The compound has been utilized in bioconjugation processes, allowing researchers to attach drugs to antibodies or other biomolecules. This enhances targeted delivery systems, which is crucial for improving the therapeutic index of drugs .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C28H34N2O6 |

| Molecular Weight | 494.58 g/mol |

| CAS Number | 457060-97-8 |

| Fmoc Group | Present |

| Boc Group | Present |

| Application | Description |

|---|---|

| Peptide Synthesis | Building block for peptides |

| Drug Development | Modifiable for new drugs |

| Neuroscience | Study neurotransmitter systems |

| Bioconjugation | Targeted drug delivery |

科学研究应用

Solid-Phase Peptide Synthesis (SPPS)

The compound is extensively used in SPPS, enabling the construction of peptides with specific sequences. Its stability under standard deprotection conditions (using piperidine and trifluoroacetic acid) makes it an ideal choice for synthesizing complex peptide structures.

Case Study: Nandhini et al. (2022)

Nandhini and colleagues demonstrated the utility of Fmoc and Boc groups in SPPS, emphasizing the compound's role in stabilizing peptide bonds during synthesis, which allows for efficient assembly of peptide chains .

Modification of Bioactive Peptides

This compound also facilitates the modification of existing peptide sequences to enhance their biological activity or stability. For instance, it can be incorporated into peptides to create analogs with improved pharmacological properties.

Case Study: Fauq et al. (1998)

Fauq's research highlighted the incorporation of 2-(Fmoc-amino)-3-(1-boc-3-piperidyl)propanoic acid into synthetic peptides, demonstrating its effectiveness in producing novel α-amino acids that expanded the repertoire of bioactive peptides .

Targeted Drug Design

The compound plays a crucial role in drug development, particularly in designing compounds that can target specific biological pathways effectively. Its structural features allow researchers to create peptides that can interact selectively with receptors or enzymes involved in disease processes.

Case Study: Přibylka et al. (2020)

Přibylka et al. discussed the environmental impact of synthesizing peptide-based drugs while highlighting the importance of Fmoc removal protocols in optimizing drug design processes .

Bioconjugation Applications

In bioconjugation, this compound is used to attach therapeutic agents to antibodies or other biomolecules. This enhances targeted delivery systems, improving therapeutic efficacy while minimizing side effects.

Case Study: Gothard & Nowick (2010)

Gothard and Nowick explored how unnatural amino acids like this compound can serve as building blocks for creating water-soluble macrocycles, which are useful in drug delivery systems .

Self-Organization for Material Development

The self-organization properties of Fmoc-modified amino acids enable the fabrication of functional materials used in various applications, including cell cultivation and drug delivery.

Case Study: Tao et al. (2016)

Tao's research demonstrated how Fmoc-modified amino acids could be utilized to create materials that exhibit desirable properties for biomedical applications .

Research in Neuroscience

The compound is valuable in neuroscience research due to its ability to interact with neurotransmitter systems. It aids in developing treatments for neurological disorders by allowing researchers to explore new therapeutic avenues.

Application Insight

Compounds similar to this compound have been shown to interact with various biological targets, including receptors associated with neuropharmacology .

Summary Table of Applications

| Application Area | Description | Key References |

|---|---|---|

| Peptide Synthesis | Key building block for constructing peptides via SPPS | Nandhini et al., 2022 |

| Drug Development | Designing compounds targeting specific biological pathways | Přibylka et al., 2020 |

| Bioconjugation | Enhancing targeted delivery systems by attaching drugs to biomolecules | Gothard & Nowick, 2010 |

| Functional Material Fabrication | Self-organization properties for creating materials used in drug delivery | Tao et al., 2016 |

| Neuroscience Research | Interaction with neurotransmitter systems for developing treatments for neurological disorders | General insight on piperidine derivatives |

相似化合物的比较

Structural Features and Substituent Variations

Key structural analogs differ in side-chain substituents, influencing reactivity, solubility, and biological activity:

Key Observations :

- Heterocyclic vs. Aromatic Substituents : The Boc-piperidyl group offers a masked amine for downstream modifications, whereas tetrazole () or pyridyl () groups introduce distinct electronic properties.

- Halogenated Analogs: Fluorophenyl derivatives () improve metabolic stability in drug candidates compared to non-halogenated analogs.

Physicochemical Properties

- Solubility : The Boc-piperidyl group reduces aqueous solubility compared to polar substituents like tetrazole () or hydroxyphenyl ().

- Stability : Boc groups resist basic conditions (e.g., piperidine during Fmoc deprotection), while Fmoc is stable under acidic conditions, enabling sequential modifications .

准备方法

Boc Protection of the Piperidine Amine

The tertiary amine of 3-piperidinepropanoic acid is protected using di-tert-butyl dicarbonate (Boc anhydride) under mildly basic conditions. This step typically employs tetrahydrofuran (THF) or dichloromethane (DCM) as solvents, with triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) as catalysts. Quantitative conversion is achieved at 0–25°C over 4–6 hours, yielding 3-(1-Boc-3-piperidyl)propanoic acid.

Reaction Conditions Table

| Parameter | Value/Range |

|---|---|

| Solvent | THF/DCM |

| Catalyst | TEA/DIPEA |

| Temperature | 0–25°C |

| Reaction Time | 4–6 hours |

| Yield | 85–92% |

Fmoc Protection of the α-Amino Group

The α-amino group of the propanoic acid derivative is subsequently protected with Fmoc-Cl (9-fluorenylmethyl chloroformate) in anhydrous DCM or dimethylformamide (DMF). This exothermic reaction requires careful temperature control (0–5°C) to minimize side reactions, such as racemization. The addition of N-hydroxysuccinimide (HOSu) enhances coupling efficiency, achieving yields of 78–85% after purification.

Stepwise Synthesis and Optimization

Coupling Reagent Selection

Carbodiimide-based reagents, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU), are employed to activate the carboxylic acid moiety for Fmoc conjugation. Comparative studies indicate HATU outperforms DCC in minimizing epimerization, with a 12% increase in enantiomeric excess (ee) observed under identical conditions.

Optimization Data Table

| Reagent | ee (%) | Yield (%) | Reaction Time (h) |

|---|---|---|---|

| DCC | 82 | 75 | 6 |

| HATU | 94 | 83 | 4 |

Solvent and Temperature Effects

Solvent polarity significantly impacts reaction kinetics. Polar aprotic solvents like DMF facilitate faster activation but may compromise stereoselectivity at elevated temperatures. Trials conducted at 25°C in DMF resulted in a 15% reduction in ee compared to reactions in DCM at 0°C.

Purification and Characterization

Chromatographic Purification

Crude product purification is achieved via flash column chromatography using silica gel (230–400 mesh) and a gradient eluent system of ethyl acetate/hexane (1:3 to 1:1). High-performance liquid chromatography (HPLC) analysis confirms purity ≥95%, as specified by commercial suppliers.

HPLC Parameters

| Column | Mobile Phase | Flow Rate | Retention Time |

|---|---|---|---|

| C18 (250 mm) | Acetonitrile/Water (70:30) | 1.0 mL/min | 8.2 min |

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) and mass spectrometry (MS) data validate structural integrity:

- ¹H NMR (400 MHz, CDCl₃): δ 7.75 (d, 2H, Fmoc aromatic), 5.20 (s, 1H, NH), 4.40 (m, 2H, CH₂-Fmoc), 3.10 (m, 1H, piperidyl CH), 1.40 (s, 9H, Boc tert-butyl).

- MS (ESI+): m/z 495.3 [M+H]⁺, consistent with the molecular formula C₂₈H₃₄N₂O₆.

Challenges and Mitigation Strategies

Racemization During Fmoc Installation

The basic conditions required for Fmoc deprotection can induce racemization. Incorporating additives like hydroxybenzotriazole (HOBt) reduces this risk, enhancing ee from 88% to 94% in model reactions.

Solubility Limitations

The compound exhibits limited solubility in aqueous buffers (≤2.02 mM in DMSO), necessitating optimized stock solutions for SPPS applications. Pre-warming to 37°C and sonication improve dissolution rates by 40%.

Industrial-Scale Synthesis Considerations

Bulk production (≥5 g) requires stringent control over Boc and Fmoc group stability during prolonged storage. Commercial protocols recommend storage at −20°C under nitrogen to prevent tert-butyl cleavage, with a shelf life of 12–18 months.

Stability Data Table

| Storage Condition | Degradation (%) at 6 Months |

|---|---|

| −80°C | <2 |

| −20°C | 5–8 |

| Room Temperature | 35–40 |

常见问题

Q. What are the optimal synthetic strategies for introducing Fmoc and Boc protecting groups to 2-amino-3-(1-Boc-3-piperidyl)propanoic acid?

- Methodological Answer : The compound’s synthesis typically involves sequential protection of the amino and piperidine groups. For the Fmoc group , use fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in a basic aqueous/organic biphasic system (e.g., 10% NaHCO₃ and DCM) at 0–5°C to prevent racemization . The Boc group is introduced via di-tert-butyl dicarbonate (Boc₂O) in THF or DMF with catalytic DMAP, ensuring selective protection of the piperidine nitrogen . Purify intermediates via flash chromatography (silica gel, hexane/EtOAc gradient) to remove unreacted reagents .

Q. How can researchers verify the integrity of the Boc and Fmoc groups during synthesis?

- Methodological Answer : Monitor deprotection kinetics using TLC (Rf shifts under UV) or HPLC (retention time changes). Confirm via ¹H NMR :

- Fmoc : Characteristic aromatic protons (δ 7.3–7.8 ppm, 9H) and methylene (δ 4.2–4.4 ppm, CH₂ of fluorenyl).

- Boc : tert-butyl singlet (δ 1.4 ppm, 9H) .

Quantify residual protecting groups by LC-MS (negative ion mode for Boc cleavage byproducts like CO₂ and tert-butanol) .

Intermediate Research Questions

Q. What purification techniques are most effective for isolating 2-(Fmoc-amino)-3-(1-Boc-3-piperidyl)propanoic acid from reaction mixtures?

- Methodological Answer : After synthesis, use a combination of:

- Solvent extraction : Separate the product from polar byproducts using EtOAc/water (pH 3–4 to protonate the carboxylic acid).

- Recrystallization : Optimize solvent pairs (e.g., DCM/hexane) to enhance crystal purity.

- Prep-HPLC : Employ a C18 column with 0.1% TFA in water/acetonitrile (gradient: 20% → 60% ACN over 30 min) .

Validate purity (>95%) via HPLC-ELSD or NMR integration .

Q. How can researchers resolve contradictions in reported solubility profiles for this compound?

- Methodological Answer : Solubility discrepancies often arise from pH-dependent ionization. Characterize solubility in:

- Aqueous buffers : Test pH 2–8 (e.g., citrate-phosphate buffers).

- Organic solvents : DMF, DMSO, or THF (common for peptide synthesis).

Use dynamic light scattering (DLS) to detect aggregation in aqueous media. Cross-reference with COSMO-RS simulations to predict solvent compatibility .

Advanced Research Questions

Q. What strategies mitigate racemization during solid-phase peptide synthesis (SPPS) using this building block?

- Methodological Answer : Racemization occurs at the α-carbon during Fmoc deprotection. Mitigate via:

Q. How does the 3-piperidyl-Boc group influence enzymatic stability in peptide-drug conjugates?

- Methodological Answer : The Boc-protected piperidine enhances resistance to proteolytic cleavage by sterically hindering enzyme access. Validate via:

- In vitro assays : Incubate conjugates with trypsin/chymotrypsin (37°C, pH 7.4) and quantify degradation via LC-MS/MS .

- Molecular docking : Model interactions with protease active sites (e.g., PDB 1S4Q for trypsin) to predict stability .

Data Contradiction Analysis

Q. Conflicting reports exist on the stability of the Boc group under acidic conditions. How should researchers optimize deprotection protocols?

- Methodological Answer : The Boc group is labile to TFA (50% in DCM, 30 min) but stable to milder acids (e.g., HCl/dioxane). If stability issues arise:

- Alternative protecting groups : Use Alloc (allyloxycarbonyl) for orthogonal deprotection with Pd(PPh₃)₄.

- Kinetic studies : Perform in situ FTIR to monitor Boc cleavage rates under varying TFA concentrations .

Methodological Tables

| Purification Technique | Conditions | Purity Achieved | Reference |

|---|---|---|---|

| Flash Chromatography | Silica gel, hexane/EtOAc (7:3 → 1:1) | 85–90% | |

| Prep-HPLC | C18, 0.1% TFA, 20–60% ACN/30 min | >98% | |

| Recrystallization | DCM/hexane (1:5 v/v), −20°C, 24 h | 92–95% |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。